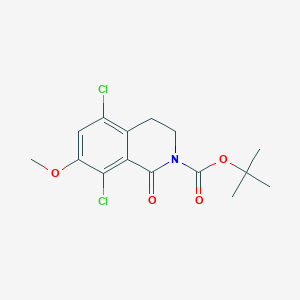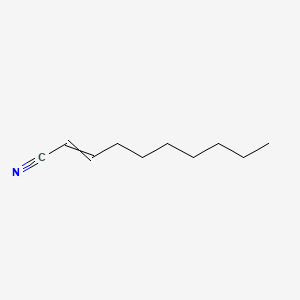
tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of tert-butyl, dichloro, and methoxy functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting with a precursor such as 3,4-dihydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of Functional Groups: Chlorination and methoxylation are carried out using reagents like thionyl chloride (SOCl₂) and sodium methoxide (NaOCH₃) under controlled conditions.
tert-Butyl Ester Formation: The final step involves esterification with tert-butyl alcohol (t-BuOH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Amines in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, it may be used in the production of specialty chemicals, agrochemicals, or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 5,8-dichloro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-butyl 7-methoxy-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-butyl 5,8-dichloro-7-methoxy-1-oxoisoquinoline-2-carboxylate
Uniqueness
The presence of both dichloro and methoxy groups in tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C15H17Cl2NO4 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO4/c1-15(2,3)22-14(20)18-6-5-8-9(16)7-10(21-4)12(17)11(8)13(18)19/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
MVLOUQIUNAPZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=C(C(=C2C1=O)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8474389.png)
![(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester](/img/structure/B8474391.png)




![3-[(E)-(Hydrazinylmethylidene)amino]benzoic acid](/img/structure/B8474415.png)
![{4-[(5-Nitropyridin-2-yl)oxy]phenyl}methanol](/img/structure/B8474417.png)


![4-Isothiazolecarboxylic acid, 3-[(methoxycarbonyl)oxy]-5-(methylthio)-, methyl ester](/img/structure/B8474436.png)

![Methyl 2-[(dimethylcarbamoyl)sulfanyl]-4-methylbenzoate](/img/structure/B8474464.png)
